2-(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)acetonitrile
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Overview
Description
2-(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)acetonitrile is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a methoxy-substituted phenyl ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)acetonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrophenylacetonitrile with 3-methoxythiophenol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenylacetonitrile derivatives.
Scientific Research Applications
2-(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxyphenylacetonitrile: Lacks the thioether linkage and methoxy substitution on the phenyl ring.
4-Methoxyphenylacetonitrile: Lacks the chloro and thioether substitutions.
Uniqueness
2-(2-Chloro-4-((3-methoxyphenyl)thio)phenyl)acetonitrile is unique due to its combination of chloro, methoxy, and thioether functionalities, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12ClNOS |
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Molecular Weight |
289.8 g/mol |
IUPAC Name |
2-[2-chloro-4-(3-methoxyphenyl)sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C15H12ClNOS/c1-18-12-3-2-4-13(9-12)19-14-6-5-11(7-8-17)15(16)10-14/h2-6,9-10H,7H2,1H3 |
InChI Key |
PMDIWLFIFNMVCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC(=C(C=C2)CC#N)Cl |
Origin of Product |
United States |
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